
Arsenenous acid
Descripción general
Descripción
Arsenenous acid, also known as arsenous acid, is an inorganic compound with the chemical formula H₃AsO₃. It is known to occur in aqueous solutions but has not been isolated as a pure material. This compound is highly toxic and is primarily known for its presence in arsenic trioxide solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arsenenous acid is typically prepared through the slow hydrolysis of arsenic trioxide in water. The reaction is as follows:
As2O3+3H2O→2H3AsO3
Industrial Production Methods: In industrial settings, arsenic trioxide is often a by-product of the smelting of metal sulfide ores. The arsenic trioxide is then dissolved in water to produce arsenious acid .
Types of Reactions:
Oxidation: this compound can be oxidized to arsenic acid (H₃AsO₄).
Reduction: It can be reduced to elemental arsenic or arsine (AsH₃).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or nitric acid.
Reducing Agents: Zinc and hydrochloric acid.
Substitution Reagents: Hydrochloric acid, hydrobromic acid, and hydroiodic acid.
Major Products Formed:
Oxidation: Arsenic acid (H₃AsO₄).
Reduction: Elemental arsenic (As) or arsine (AsH₃).
Substitution: Arsenic trichloride (AsCl₃), arsenic tribromide (AsBr₃), and arsenic triiodide (AsI₃).
Aplicaciones Científicas De Investigación
Therapeutic Applications
Arsenous acid is predominantly used in the treatment of acute promyelocytic leukemia (APL). Its clinical effectiveness is often enhanced when combined with all-trans retinoic acid (ATRA). Clinical studies have demonstrated high response rates, with complete response (CR) rates reaching up to 92.98% when using arsenous acid in conjunction with ATRA .
Cancer Treatment
- Acute Promyelocytic Leukemia (APL) : Arsenous acid is a cornerstone in APL therapy, showing efficacy in patients resistant to conventional treatments. A study reported a 90% effective rate in patients treated with realgar, a traditional arsenic compound, alongside ATRA .
- Drug-Resistant Cancers : Recent developments have introduced arsenoplatin compounds, which combine arsenous acid with platinum-based drugs. These compounds exhibit significant biological activity against drug-resistant cancer cell lines, suggesting potential for overcoming resistance mechanisms .
Analytical Applications
Arsenous acid has also found utility in various analytical techniques, particularly through its interactions with proteins and biosensors.
Protein Binding Studies
The binding of arsenic to proteins plays a crucial role in understanding its biological effects and therapeutic potentials. Techniques such as affinity chromatography exploit the specific binding of trivalent arsenicals to thiol groups in proteins, facilitating the purification and identification of arsenic-binding proteins . This approach is pivotal for studying protein dynamics and interactions within cellular environments.
Biosensing Technologies
Arsenic biosensors have evolved from research on bacterial resistance mechanisms to practical applications for detecting arsenic levels in environmental samples. These biosensors leverage the knowledge of arsenic's interaction with proteins to create sensitive detection systems that can operate in field conditions .
Pharmacological Effects and Toxicity
While arsenous acid has therapeutic benefits, it is essential to consider its toxicity profile. Arsenic compounds are known for their dose-dependent toxicity, affecting multiple organ systems. The pharmacological effects include:
- Antitumor Activity : Effective at concentrations ranging from 0.01 to 80 μmol/L, primarily targeting hematological malignancies.
- Toxicity : Adverse effects can manifest as cytotoxicity at higher doses; thus, careful monitoring is essential during treatment .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Treatment | Utilized mainly for APL treatment; shows efficacy when combined with ATRA | CR rates up to 92.98% reported; effective against drug-resistant cancers through arsenoplatin compounds |
Protein Binding Studies | Explores interactions between arsenous acid and proteins | Affinity chromatography aids in purification; critical for studying protein dynamics |
Biosensing Technologies | Development of sensors for detecting arsenic levels | Sensitive detection methods based on protein interactions; applicable in environmental monitoring |
Pharmacological Effects | Exhibits antitumor properties but carries toxicity risks | Dose-dependent effects observed; requires careful management during therapeutic use |
Clinical Trials
A multicenter phase III clinical trial demonstrated that the combination of arsenous acid and ATRA was superior to either agent alone in treating APL patients, highlighting the importance of combination therapies in enhancing treatment efficacy .
Research on Drug Resistance
Studies involving arsenoplatin have shown promising results in overcoming drug resistance mechanisms seen in various cancer cell lines, indicating a potential new avenue for developing more effective cancer therapies .
Mecanismo De Acción
Arsenenous acid exerts its effects primarily through its interaction with cellular proteins and enzymes. It inhibits the activity of enzymes involved in cellular respiration and DNA repair, leading to cell death. The compound targets various molecular pathways, including the inhibition of the NF-kappa-B pathway, which plays a role in inflammation and immune responses .
Comparación Con Compuestos Similares
Arsenic Acid (H₃AsO₄): Similar in structure but contains an additional oxygen atom.
Phosphorous Acid (H₃PO₃): Similar in structure but contains phosphorus instead of arsenic.
Arsenic Trioxide (As₂O₃): The precursor to arsenious acid, used in similar applications
Uniqueness: Arsenenous acid is unique due to its specific oxidation state and its ability to form various arsenite ions in solution. Its high toxicity and reactivity with a wide range of reagents make it a compound of significant interest in both scientific research and industrial applications .
Propiedades
IUPAC Name |
arsenous acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsHO2/c2-1-3/h(H,2,3) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRYVMKFMUJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As]=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsHO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160267, DTXSID10420098 | |
Record name | Arsenenous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | arsinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.928 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13768-07-5, 25666-20-0 | |
Record name | Arsenenous acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsenenous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | arsinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.